

Technical Guide: 4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6)

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Compound of Interest

Compound Name:	4-(3,5-Dimethylphenoxy)benzaldehyde
CAS No.:	287953-82-6
Cat. No.:	B1625329

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A Critical Scaffold for Non-Iodinated Thyromimetics

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6) is a specialized aromatic aldehyde serving as a pivotal intermediate in the synthesis of thyromimetics—synthetic agonists of the thyroid hormone receptors (TR

and TR

).^[1]^[2]

This compound represents a strategic "bioisostere" design in medicinal chemistry. By replacing the 3,5-diiodo moiety found in natural thyroid hormones (T3/T4) with 3,5-dimethyl groups, researchers can retain high-affinity binding to the receptor's ligand-binding domain (LBD) while eliminating the toxicity and metabolic complications associated with iodinated compounds. This guide details the chemical profile, validated synthesis protocols, and application of this scaffold in drug discovery.

Chemical Identity & Profile

Property	Specification
Chemical Name	4-(3,5-Dimethylphenoxy)benzaldehyde
CAS Number	287953-82-6
Molecular Formula	
Molecular Weight	226.27 g/mol
SMILES	<chem>CC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1</chem>
Functional Groups	Aromatic Aldehyde, Diaryl Ether
Key Structural Motif	3,5-Dimethyl-4'-formyldiphenyl ether
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Appearance	Pale yellow to off-white solid (low melting point) or viscous oil

Significance in Drug Discovery: The Thyromimetic Scaffold

The primary utility of CAS 287953-82-6 lies in its structural homology to Triiodothyronine (T3).

The Bioisosteric Strategy

Natural thyroid hormones contain bulky iodine atoms at the 3 and 5 positions of the outer phenolic ring. These iodines are critical for fitting into the hydrophobic pocket of the TR-LBD. However, iodinated drugs often suffer from:

- Deiodination: Rapid metabolism by deiodinase enzymes.
- Toxicity: Potential for iodide-induced thyroid dysfunction.

The Solution: The 3,5-dimethyl substitution (present in CAS 287953-82-6) mimics the steric bulk and lipophilicity of the 3,5-diiodo group without the associated liabilities. This scaffold is foundational for developing:

- Selective TR

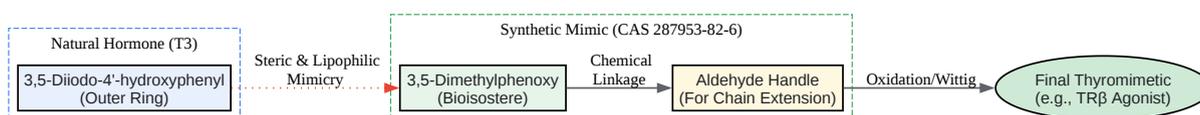
Agonists: For treating dyslipidemia and NASH (e.g., analogs of Sobetrome/GC-1).

- TR

Antagonists: For cardiac indications.

Pharmacophore Mapping

The diagram below illustrates how this aldehyde serves as the "Outer Ring" precursor, ready to be coupled with various "Inner Ring" pharmacophores.



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Figure 1: Pharmacophore mapping showing the bioisosteric replacement of the diiodo-ring with the dimethyl-ring.

Validated Synthesis Protocol

The synthesis of **4-(3,5-Dimethylphenoxy)benzaldehyde** is most efficiently achieved via a Nucleophilic Aromatic Substitution (

) This route is preferred over Ullmann coupling due to milder conditions and higher yields when using activated electrophiles.

Reaction Scheme

Reagents: 4-Fluorobenzaldehyde + 3,5-Dimethylphenol Catalyst/Base: Potassium Carbonate (

) Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

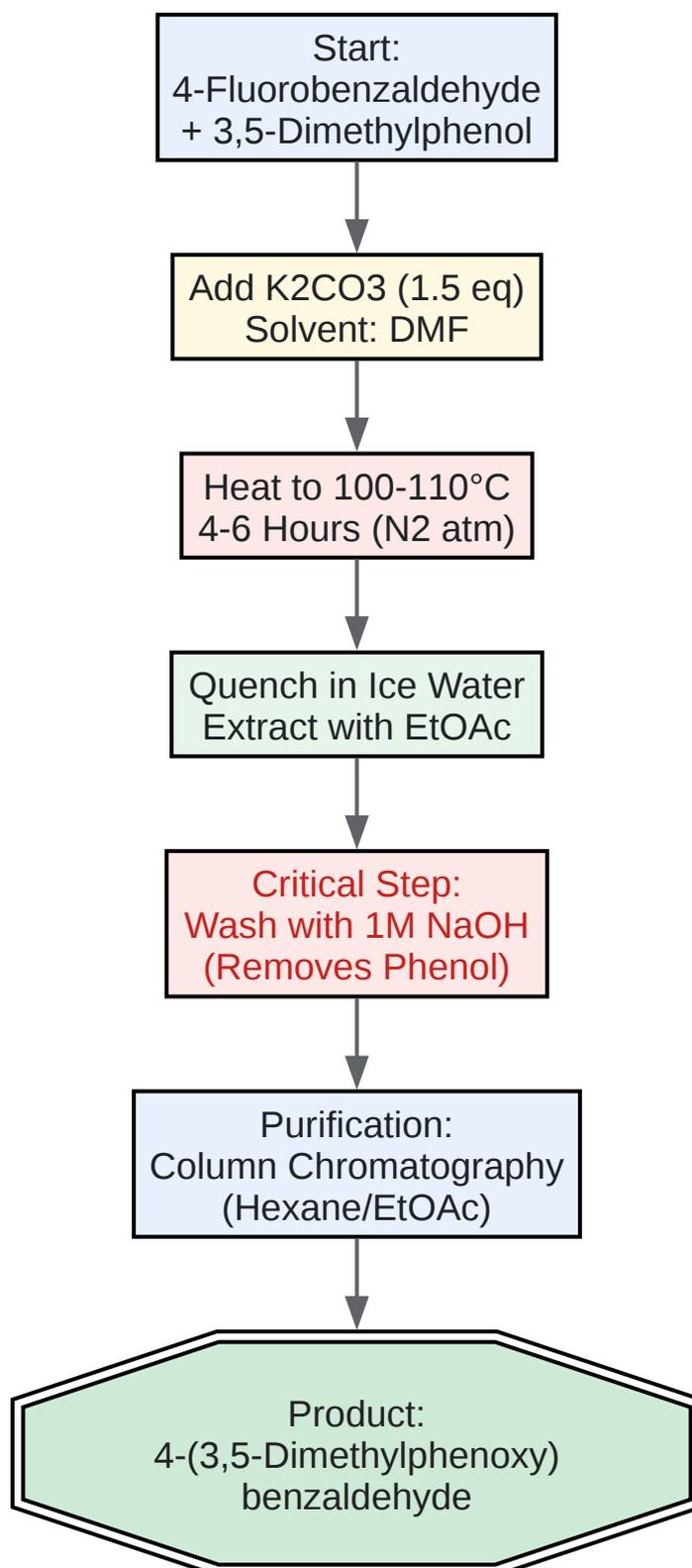
Step-by-Step Methodology

Pre-requisites:

- Ensure all glassware is oven-dried.
- Use anhydrous DMF/DMSO to prevent side reactions.
- Perform under an inert atmosphere (N₂ or Ar).

Protocol:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethylphenol (1.0 equiv, 12.2 g) in anhydrous DMF (100 mL).
- Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv, 20.7 g). Stir at room temperature for 15 minutes to facilitate phenol deprotonation.
- Addition: Add 4-Fluorobenzaldehyde (1.0 equiv, 12.4 g) to the reaction mixture.
- Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.
 - Note: The reaction typically reaches completion within 4–6 hours. The aldehyde spot will appear distinct from the phenol.
- Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product may precipitate as a solid or oil.
- Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 x 100 mL).
- Washing (Critical): Wash the combined organic layers with:



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Figure 2: Step-by-step workflow for the

synthesis of CAS 287953-82-6.

Analytical Characterization

To validate the integrity of the synthesized compound, compare experimental data against these standard values.

- NMR (400 MHz,):
 - 9.92 (s, 1H, CHO) – Characteristic aldehyde singlet.
 - 7.85 (d, Hz, 2H, Ar-H ortho to CHO).
 - 7.08 (d, Hz, 2H, Ar-H ortho to Ether).
 - 6.80 (s, 1H, Ar-H para to Ether on dimethyl ring).
 - 6.70 (s, 2H, Ar-H ortho to Ether on dimethyl ring).
 - 2.30 (s, 6H,) – Distinctive singlet for the two methyl groups.
- IR Spectrum:
 - : 1695 (C=O stretch, strong).
 - : 1240 (C-O-C ether stretch).

Applications & Downstream Chemistry

This aldehyde is rarely the final drug; it is a "linchpin" intermediate. Common downstream transformations include:

- Oxidation to Carboxylic Acid:
 - Reagent:

(Pinnick Oxidation).
 - Product: 4-(3,5-Dimethylphenoxy)benzoic acid.
 - Use: Direct coupling to amines or further functionalization.
- Wittig Homologation:
 - Reagent: (Methoxymethyl)triphenylphosphonium chloride.
 - Product: Phenylacetic acid derivatives.
 - Relevance: This generates the "acetic acid" side chain found in potent thyromimetics like NH-3 and KB-141 analogs.
- Reductive Amination:
 - Reagent: Primary amine +

.
 - Product: Secondary amines for CNS-penetrant thyromimetics.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store under inert gas () at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
- Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; the compound is toxic to aquatic life (Category 2).

References

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- Product Data: Sigma-Aldrich Product Sheet for CAS 287953-82-6. [Link](#)

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Sources

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